molecular formula C18H31NO4 B1195378 Bisoprolol CAS No. 66722-44-9

Bisoprolol

Katalognummer: B1195378
CAS-Nummer: 66722-44-9
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: VHYCDWMUTMEGQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisoprolol ist ein kardioselektiver Beta-1-Adrenorezeptor-Blocker, allgemein bekannt als Betablocker. Es wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck, Angina pectoris und Herzinsuffizienz eingesetzt. This compound wirkt durch Reduzierung der Herzfrequenz und der Kontraktionskraft, wodurch der Blutdruck gesenkt und der Sauerstoffbedarf des Herzens verringert wird .

Wissenschaftliche Forschungsanwendungen

Bisoprolol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockade von Beta-1-Adrenorezeptoren im Herzen. Diese Wirkung reduziert die Herzfrequenz und die Kontraktionskraft, was zu einer Abnahme des Herzzeitvolumens und des Blutdrucks führt. Zu den beteiligten molekularen Zielstrukturen gehören die Beta-1-Adrenorezeptoren, die Teil des sympathischen Nervensystems sind .

Wirkmechanismus

Target of Action

Bisoprolol is a cardioselective β1-adrenergic blocking agent . It primarily targets the β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . These receptors normally bind to hormones called catecholamines .

Mode of Action

This compound acts by selectively and competitively blocking the β1-adrenergic receptors . When catecholamines bind to these receptors, it causes the heart to beat harder and faster . By blocking these receptors, this compound helps the heart beat more slowly , thereby reducing the heart’s demand for oxygen and nutrients .

Biochemical Pathways

It is known that the therapeutic effects of this compound in hypertension are achieved through the antagonism of β1-adrenoceptors, resulting in lower cardiac output .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics with well-balanced properties leading to small intra- and interindividual variability of the plasma concentration time curves and pharmacokinetic parameters . The oral bioavailability of this compound is high (>90%) , and peak plasma concentrations are attained within 2-4 hours . This compound is metabolized through oxidative metabolic pathways with no subsequent conjugation . It has a long elimination half-life (10–12 hours ), allowing for once-daily administration . This compound is excreted via the kidneys and feces (<2%) .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in heart rate and myocardial contractility, leading to a decrease in cardiac output . This results in a decrease in blood pressure and a reduction in the heart’s oxygen demand . At the cellular level, this compound can directly suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary cells and hippocampal neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with impaired renal function may exhibit higher plasma levels and a longer half-life of this compound compared to healthy subjects . Furthermore, the pharmacokinetics of this compound are independent of the dose in the range from 2.5 to 100 mg, and there is no age or sex dependency .

Biochemische Analyse

Biochemical Properties

Bisoprolol plays a significant role in biochemical reactions by selectively inhibiting beta-1 adrenergic receptors. These receptors are primarily found in the heart muscle cells and heart conduction tissue . By blocking these receptors, this compound reduces the effects of catecholamines (adrenaline and noradrenaline), which are responsible for increasing heart rate and contractility . This inhibition leads to a decrease in heart rate and myocardial oxygen demand, making this compound effective in managing cardiovascular conditions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In myocardial cells, this compound reduces oxygen consumption by decreasing heart rate and contractility . This reduction in workload helps alleviate symptoms of angina and heart failure. Additionally, this compound influences cell signaling pathways by blocking the beta-1 adrenergic receptors, which are involved in the sympathetic nervous system’s response to stress . This blockade results in decreased cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA), ultimately leading to decreased phosphorylation of target proteins involved in cardiac contraction .

Molecular Mechanism

The molecular mechanism of this compound involves its selective and competitive binding to beta-1 adrenergic receptors . By blocking these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility . This competitive inhibition results in decreased activation of adenylate cyclase, reduced cAMP production, and subsequent inhibition of PKA activity . The overall effect is a reduction in myocardial oxygen demand and improved cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a long plasma-elimination half-life of approximately 10-12 hours, allowing for once-daily dosing . Studies have shown that this compound maintains its efficacy over extended periods, with stable blood pressure control and heart rate reduction . Additionally, this compound is metabolized in the liver and excreted by the kidneys, with no significant accumulation of metabolites . Long-term studies have demonstrated that this compound remains effective and well-tolerated in managing cardiovascular conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of this compound effectively reduce heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound may lead to bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in animals have indicated that this compound has a wide therapeutic window, with a low risk of severe toxicity at therapeutic doses .

Metabolic Pathways

This compound is metabolized through oxidative pathways in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 . Approximately 50% of the administered dose is metabolized to inactive metabolites, which are then excreted by the kidneys . The remaining 50% is excreted unchanged in the urine . This compound’s metabolism is not significantly affected by genetic polymorphisms, making it a reliable medication for a wide range of patients .

Transport and Distribution

This compound is rapidly absorbed after oral administration, with a bioavailability of over 90% . It is widely distributed throughout the body, with the highest concentrations found in the heart, liver, lungs, and saliva . This compound crosses the blood-brain barrier, although its central nervous system effects are minimal due to its high selectivity for beta-1 adrenergic receptors . The drug is approximately 30% bound to plasma proteins, which contributes to its distribution and elimination .

Subcellular Localization

At the subcellular level, this compound primarily localizes to the plasma membrane, where it interacts with beta-1 adrenergic receptors . These receptors are part of the G protein-coupled receptor family and are involved in the regulation of cardiac function . This compound’s selective binding to these receptors inhibits the activation of downstream signaling pathways, leading to decreased cardiac contractility and heart rate . The drug’s localization to the plasma membrane ensures its targeted action on cardiac cells, minimizing off-target effects .

Vorbereitungsmethoden

Bisoprolol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Isopropoxyethoxymethylphenol mit Epichlorhydrin zur Bildung von 2-[4-(2-Isopropoxyethoxy)methyl]phenoxymethyl-Oxiran. Dieser Zwischenstoff wird dann mit Isopropylamin umgesetzt, um this compound zu erhalten . Industrielle Produktionsmethoden umfassen häufig ähnliche Schritte, sind jedoch für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Bisoprolol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu verschiedenen Metaboliten oxidiert werden.

    Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner phenolischen und Aminogruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Metaboliten, die entweder ausgeschieden oder im Körper weiter verstoffwechselt werden .

Biologische Aktivität

Bisoprolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and heart failure. Its pharmacological properties, mechanisms of action, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its therapeutic effects through competitive inhibition of beta-1 adrenergic receptors located predominantly in the heart. By blocking these receptors, this compound reduces cardiac output and lowers heart rate, which decreases myocardial oxygen demand. Additionally, it is believed to lower renin secretion from the kidneys, further contributing to its antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by moderate lipophilicity and high bioavailability. It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Variations in these enzymes due to genetic polymorphisms can influence this compound's plasma concentrations and therapeutic outcomes .

Heart Failure

The Cardiac Insufficiency this compound Study II (CIBIS-II) demonstrated that this compound significantly reduces mortality in patients with chronic heart failure. Key findings include:

  • All-Cause Mortality : A relative reduction of 29.3% compared to placebo (hazard ratio 0.66; 95% CI 0.54–0.81) was observed .
  • Sudden Death : Fewer sudden deaths occurred in the this compound group (3.6% vs. 6.3% in placebo) with a hazard ratio of 0.56 .

Table 1: Summary of CIBIS-II Findings

OutcomeThis compound GroupPlacebo GroupHazard Ratio (95% CI)
All-Cause Mortality156 (11.8%)228 (17.3%)0.66 (0.54–0.81)
Sudden Death48 (3.6%)83 (6.3%)0.56 (0.39–0.80)
Hospitalization for HFReducedIncreased-

Hypertension

In patients with mild to moderate hypertension, this compound has shown significant reductions in blood pressure and heart rate:

  • Blood Pressure Reduction : After six weeks of treatment, systolic blood pressure decreased by an average of 14.3 mmHg and diastolic by 8.4 mmHg .
  • Heart Rate Reduction : The average reduction in heart rate was noted to be approximately 6 BPM .

BISOCOR Observational Study

This study evaluated the long-term effects of this compound on patients with heart failure over nine months:

  • Ejection Fraction Improvement : An increase of 0.06 in ejection fraction was recorded.
  • Adverse Effects : Approximately 10% of patients discontinued due to adverse effects, indicating a need for careful monitoring during treatment .

This compound in COPD Study (BICS)

A recent randomized clinical trial assessed this compound's efficacy in patients with chronic obstructive pulmonary disease (COPD):

  • Study Design : Patients were randomized to receive either this compound or placebo.
  • Findings : While initial results indicated potential benefits, further analysis is ongoing to confirm efficacy in this population .

Eigenschaften

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022682
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

445.0±45.0
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

7.07e-02 g/L
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Though the mechanism of action of bisoprolol has not been fully elucidated in hypertension, it is thought that therapeutic effects are achieved through the antagonism of β-1adrenoceptors to result in lower cardiac output. Bisoprolol is a competitive, cardioselective β1-adrenergic antagonist. When β1-receptors (located mainly in the heart) are activated by adrenergic neurotransmitters such as epinephrine, both the blood pressure and heart rate increase, leading to greater cardiovascular work, increasing the demand for oxygen. Bisoprolol reduces cardiac workload by decreasing contractility and the need for oxygen through competitive inhibition of β1-adrenergic receptors. Bisoprolol is also thought to reduce the output of renin in the kidneys, which normally increases blood pressure. Additionally, some central nervous system effects of bisoprolol may include diminishing sympathetic nervous system output from the brain, decreasing blood pressure and heart rate.
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66722-44-9
Record name Bisoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y41JS2NL6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisoprolol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100-103, 100 °C
Record name Bisoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bisoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014750
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of bisoprolol was prepared as follows. To 529.2 g of purified water were added 180 g of bisoprolol fumarate 2:1. The mixture was stirred for 10 minutes to dissolve the drug. 10.8 g of talc USP (Whitaker, Clark and Daniels Inc., South Plainfield, N.J., USA) were added to the solution and the mixture was stirred for 20 minutes.
[Compound]
Name
talc
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
529.2 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisoprolol
Reactant of Route 3
Reactant of Route 3
Bisoprolol
Reactant of Route 4
Reactant of Route 4
Bisoprolol
Reactant of Route 5
Bisoprolol
Reactant of Route 6
Reactant of Route 6
Bisoprolol
Customer
Q & A

Q1: How does bisoprolol exert its effects on the cardiovascular system?

A1: this compound is a highly selective β1-adrenergic receptor antagonist []. This means it primarily blocks the action of adrenaline and noradrenaline at the β1-adrenergic receptors found mainly in the heart. [, , ] By blocking these receptors, this compound reduces heart rate, myocardial contractility, and ultimately lowers blood pressure. [, , ]

Q2: Does this compound affect β2-adrenergic receptors?

A2: this compound exhibits high selectivity for β1-adrenergic receptors, demonstrating minimal effects on bronchial β2-adrenergic receptors at therapeutic doses. [, ] This selectivity makes it a preferred choice for treating hypertension in patients with asthma compared to less selective beta-blockers like atenolol. []

Q3: Are there any potential long-term benefits of this compound beyond its immediate hemodynamic effects?

A3: Research suggests that this compound might provide additional benefits by reducing oxidative stress and inflammation, particularly in the context of heart failure. [, ] Studies in animal models have shown that this compound can improve cardiac function, reduce myocardial damage, and delay the progression of heart failure, potentially by attenuating oxidative stress and reducing the levels of inflammatory markers. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C18H31NO4 and a molecular weight of 325.44 g/mol. This information is essential for researchers working on synthesizing, characterizing, and formulating this compound for various applications.

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: Spectroscopic techniques like UV-Vis spectrophotometry are frequently employed for the analysis of this compound. This compound exhibits maximum UV absorbance (λmax) at 208 nm. [] This property enables its detection and quantification using high-performance liquid chromatography (HPLC) coupled with UV detectors. [, ]

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. [, , ] It has a relatively long half-life of 10-12 hours, allowing for once-daily dosing. [, ] this compound is primarily metabolized in the liver and excreted in the urine. []

Q7: How do the pharmacokinetic properties of this compound compare to other beta-blockers?

A7: this compound's longer half-life allows for once-daily dosing compared to other beta-blockers like atenolol, which requires twice-daily administration. [, , ] This difference in dosing frequency can influence patient adherence and potentially impact therapeutic outcomes.

Q8: What are the main clinical indications for this compound?

A8: this compound is primarily used to treat hypertension, angina pectoris, and chronic heart failure. [, , , ] Its beneficial effects on heart rate, blood pressure, and myocardial oxygen consumption contribute to its efficacy in these conditions. [, , ]

Q9: How does this compound compare to other beta-blockers in treating heart failure?

A10: Clinical trials like the Cardiac Insufficiency this compound Study (CIBIS) have shown that this compound significantly improves symptoms and reduces mortality in patients with chronic heart failure. [, , ] While other beta-blockers like carvedilol and metoprolol are also effective, studies comparing their efficacy have yielded varying results. [, ]

Q10: What are the potential benefits of combining this compound with other drugs in specific patient populations?

A11: Studies suggest that combining this compound with other antihypertensive agents like amlodipine can significantly improve blood pressure control in patients who haven't responded well to monotherapy. [] Additionally, adding this compound to standard treatment in heart failure patients with preserved ejection fraction has shown potential benefits in specific subgroups. []

Q11: What are some common side effects of this compound?

A12: Although generally well-tolerated, this compound can cause side effects like bradycardia (slow heart rate), fatigue, dizziness, and cold extremities. [, , ] These side effects are often dose-dependent and can be minimized by starting with a low dose and titrating it gradually based on patient response and tolerance. [, ]

Q12: Are there specific patient populations where this compound use should be approached with caution?

A13: this compound should be used cautiously in patients with pre-existing bradycardia, heart block, or severe heart failure. [] Careful dose adjustments and close monitoring are crucial in these patients to minimize the risk of adverse events.

Q13: What analytical methods are commonly used to quantify this compound in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is widely employed to quantify this compound in biological samples like plasma or cell lysates. [, , ] These methods offer high sensitivity and selectivity for accurate determination of this compound concentrations.

Q14: Are there any specialized formulations of this compound available?

A15: Aside from oral tablets, this compound is also available as a transdermal patch. [] This formulation can provide more stable drug levels and potentially reduce certain side effects compared to oral administration. []

Q15: What are some areas for future research on this compound?

A16: Further research is needed to optimize the use of this compound in specific patient populations, such as those with chronic obstructive pulmonary disease (COPD) or elderly patients with hypertension and diabetes. [, ] Additionally, exploring the potential benefits of this compound in delaying the progression of heart failure and reducing cardiovascular events warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.